Cas no 716-11-0 (N-(4-Methylquinazolin-2-yl)guanidine)

N-(4-Methylquinazolin-2-yl)guanidine Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-methylquinazolin-2-yl)guanidine
- guanidine, N-(4-methyl-2-quinazolinyl)-
- N-(4-Methylquinazolin-2-yl)guanidine
- N-(4-methyl-2-quinazolinyl)guanidine
- HMS2638L21
- NSC-403387
- EN300-14418
- Z56754371
- SMR000280403
- 2-Guanidino-4-methylguinazoline
- MLS000710636
- CHEMBL602365
- MFCD00023908
- amino(4-methylquinazolin-2-yl)carboxamidine
- TimTec1_000349
- 1-(4-methylquinazolin-2-yl)guanidine
- AKOS030240850
- DTXSID20323223
- SR-01000493239-1
- GNF-Pf-3515
- NSC403387
- AB00075950-01
- BDBM50335552
- AKOS037491725
- SCHEMBL2330055
- HMS1534P19
- N-(4-methyl-2-quinazolinyl)-guanidine
- 716-11-0
- GMQ
- GTPL4203
- CS-0182121
- 2-guanidine-4-methylquinazoline
- 2-GMQ
- A917905
- BDBM93094
- SS-4549
- SR-01000493239
- BRD-K94348506-001-01-2
- AKOS000270579
- Q27077823
- Cambridge id 5228468
- HMS3364G12
- ONQKSKDLYYDFLL-UHFFFAOYSA-N
- STK063157
- 1-[(2E)-4-methylquinazolin-2(1H)-ylidene]guanidine
- GLXC-04039
- STL514058
- ALBB-021842
-
- MDL: MFCD00023908
- Inchi: InChI=1S/C10H11N5/c1-6-7-4-2-3-5-8(7)14-10(13-6)15-9(11)12/h2-5H,1H3,(H4,11,12,13,14,15)
- InChI Key: ONQKSKDLYYDFLL-UHFFFAOYSA-N
- SMILES: NC(NC1=NC(C)=C2C=CC=CC2=N1)=N
Computed Properties
- Exact Mass: 201.10163
- Monoisotopic Mass: 201.10144537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 90.2Ų
- XLogP3: 0.8
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: 339-341 °C
- Boiling Point: 467.6±38.0 °C at 760 mmHg
- Flash Point: 236.6±26.8 °C
- PSA: 90.18
- Vapor Pressure: 0.0±1.2 mmHg at 25°C
N-(4-Methylquinazolin-2-yl)guanidine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(4-Methylquinazolin-2-yl)guanidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N235400-500mg |
N-(4-Methylquinazolin-2-yl)guanidine |
716-11-0 | 500mg |
$ 300.00 | 2022-06-03 | ||
Enamine | EN300-14418-1.0g |
N-(4-methylquinazolin-2-yl)guanidine |
716-11-0 | 1.0g |
$255.0 | 2023-02-09 | ||
Enamine | EN300-14418-10.0g |
N-(4-methylquinazolin-2-yl)guanidine |
716-11-0 | 10.0g |
$1968.0 | 2023-02-09 | ||
abcr | AB314404-1 g |
N-(4-Methylquinazolin-2-yl)guanidine; 95% |
716-11-0 | 1 g |
€239.00 | 2023-07-19 | ||
Matrix Scientific | 080558-500mg |
N-(4-Methylquinazolin-2-yl)guanidine |
716-11-0 | 500mg |
$168.00 | 2023-09-09 | ||
Chemenu | CM216467-5g |
1-(4-Methylquinazolin-2-yl)guanidine |
716-11-0 | 95% | 5g |
$585 | 2024-07-24 | |
abcr | AB314404-500 mg |
N-(4-Methylquinazolin-2-yl)guanidine; 95% |
716-11-0 | 500MG |
€195.40 | 2023-02-21 | ||
Apollo Scientific | OR303178-500mg |
1-(4-Methylquinazolin-2-yl)guanidine |
716-11-0 | 97+% | 500mg |
£231.00 | 2025-02-19 | |
Key Organics Ltd | SS-4549-1G |
1-(4-methylquinazolin-2-yl)guanidine |
716-11-0 | >97% | 1g |
£264.00 | 2025-02-09 | |
Enamine | EN300-14418-2.5g |
N-(4-methylquinazolin-2-yl)guanidine |
716-11-0 | 2.5g |
$500.0 | 2023-02-09 |
N-(4-Methylquinazolin-2-yl)guanidine Related Literature
-
1. Infra-red solvent shifts and molecular interactions. Part 2.—Carbon—halogen dipolesH. E. Hallam,T. C. Ray Trans. Faraday Soc. 1962 58 1299
Additional information on N-(4-Methylquinazolin-2-yl)guanidine
Research Brief on N-(4-Methylquinazolin-2-yl)guanidine (CAS: 716-11-0) in Chemical Biology and Pharmaceutical Applications
N-(4-Methylquinazolin-2-yl)guanidine (CAS: 716-11-0) is a structurally unique compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and therapeutic potential. The quinazoline scaffold, a core structural motif in this molecule, is known for its versatility in drug discovery, particularly in targeting enzymes and receptors involved in various disease pathways.
Recent studies have explored the synthesis and optimization of N-(4-Methylquinazolin-2-yl)guanidine derivatives to enhance their pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that improves yield and purity, addressing previous challenges in scalability. The study also highlighted the compound's ability to selectively inhibit protein kinases, suggesting its potential as a lead compound for cancer therapy. Molecular docking simulations further revealed strong interactions with the ATP-binding sites of specific kinases, supporting its mechanism of action.
In addition to its kinase inhibitory activity, N-(4-Methylquinazolin-2-yl)guanidine has shown promise in antimicrobial applications. A 2024 study published in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's guanidine moiety was found to disrupt bacterial cell membranes, while the quinazoline ring contributed to DNA intercalation, leading to synergistic antibacterial effects. These findings position it as a potential candidate for developing new antibiotics in an era of rising antimicrobial resistance.
The compound's pharmacokinetic properties have also been investigated in preclinical models. Research conducted at several academic institutions has reported favorable absorption and distribution profiles, with moderate plasma protein binding and good blood-brain barrier penetration. These characteristics make it particularly interesting for central nervous system (CNS) drug development. Ongoing studies are exploring its potential in neurodegenerative diseases, with preliminary data showing neuroprotective effects in cellular models of Parkinson's disease.
Despite these promising findings, challenges remain in the clinical translation of N-(4-Methylquinazolin-2-yl)guanidine. Current research efforts are focused on improving its metabolic stability and reducing potential off-target effects. Several pharmaceutical companies have included derivatives of this compound in their pipelines, with one candidate currently in Phase I clinical trials for oncology indications. The coming years are expected to yield more definitive data on its therapeutic utility and safety profile.
In conclusion, N-(4-Methylquinazolin-2-yl)guanidine represents an exciting area of research in chemical biology and drug discovery. Its multifaceted biological activities and modifiable structure offer numerous opportunities for therapeutic development. As research progresses, this compound and its derivatives may provide novel solutions to pressing medical challenges, particularly in oncology, infectious diseases, and CNS disorders. Continued investigation into its mechanism of action and optimization of its pharmacological properties will be crucial for realizing its full potential.
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